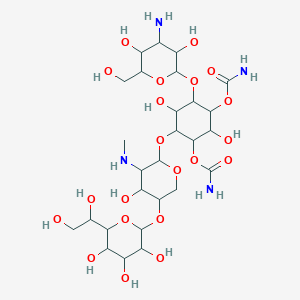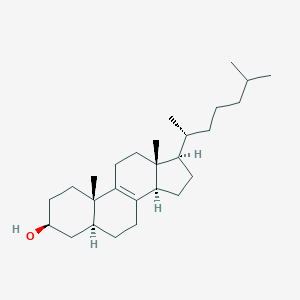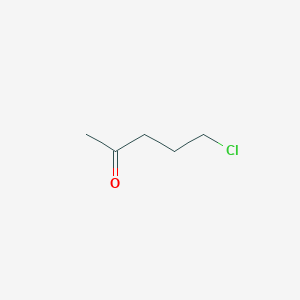
7-Fluoro-6-nitroquinazolin-4(3H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluoroquinazolinones involves several steps, including cyclization, chlorination, and nucleophilic substitution. For instance, a method has been developed for preparing 1-substituted 3-nitroquinolin-4(1H)-ones from 2-fluoro-α-nitroacetophenones, demonstrating the versatile synthetic approaches available for such compounds (Rádl & Chan, 1994). Another study presents the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine from 2-amino-4-fluoro benzoic acid through cyclization, highlighting the diverse synthetic routes (Zhou et al., 2019).
Molecular Structure Analysis
The molecular structure of fluoroquinazolinone derivatives has been characterized using various spectroscopic methods. For example, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was determined, showing an orthorhombic system and a three-dimensional structure via weak N–H…N hydrogen bonding (Cai et al., 2019).
Chemical Reactions and Properties
Fluoroquinazolinones participate in various chemical reactions, including nucleophilic substitution, where the fluorine atom can be replaced with different nucleophiles. A study on 3-fluoro-4-nitroquinoline 1-oxide demonstrated its reactivity, where the fluorine atom was replaced with OR- or NR2-containing compounds (Araki et al., 1968).
Physical Properties Analysis
The physical properties of fluoroquinazolinones, such as solubility, melting point, and stability, are crucial for their application in chemical synthesis and pharmaceutical formulation. However, specific details on the physical properties of 7-Fluoro-6-nitroquinazolin-4(3H)-one require further research in the literature.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards different chemical agents, and photostability, are essential for understanding the behavior of fluoroquinazolinones in chemical reactions and in biological systems. The structure-activity relationships of 6-nitroquinazolines, for instance, have been explored to understand their inhibitory activities toward various biological targets, indicating the importance of specific substituents for biological activity (Tobe et al., 2002).
Aplicaciones Científicas De Investigación
Pharmaceutical Applications :
- Kesternich et al. (2013) noted that 6-nitroquinazoline-2,4(1H,3H)-dione, a compound similar to 7-Fluoro-6-nitroquinazolin-4(3H)-one, is a facile synthetic compound with strong intermolecular hydrogen bonding, suggesting potential in pharmaceutical applications (Kesternich et al., 2013).
- Hemalatha et al. (2016) demonstrated the importance of fluorine in the interaction of 2,3-dihydroquinazolinone with lysozyme, implying potential biomedical applications (Hemalatha et al., 2016).
- Elsayed et al. (2017) discovered that chlorinated and fluorinated 7-azaindenoisoquinolines, which are structurally related, show high inhibitory activities in cancer cell cultures, suggesting their use in cancer therapy (Elsayed et al., 2017).
Antibacterial and Antifungal Properties :
- Al-Hiari et al. (2007) found that new 8-nitrofluoroquinolone derivatives exhibit promising antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).
- Xu et al. (2007) synthesized novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives with significant antifungal activities, useful in pharmaceuticals and food processing (Xu et al., 2007).
Cancer Research :
- Tobe et al. (2002) identified that certain 6-nitroquinazolines exhibit inhibitory effects on TNF-alpha production and T cell proliferation, which could have implications in cancer research (Tobe et al., 2002).
Agricultural Use :
- Huang et al. (2005) synthesized compounds with herbicidal activity comparable to flumioxazin, indicating potential broad-spectrum use in agriculture (Huang et al., 2005).
Synthesis of Novel Compounds :
- Rádl and Chan (1994) presented a synthetic method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones, enabling the synthesis of 6,7-difluoro derivatives, which is crucial for developing new pharmaceutical compounds (Rádl & Chan, 1994).
- Zhang et al. (2008) achieved solid-phase synthesis of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones from a 4chloro-7-fluoro-6-nitroquinazoline scaffold, important for the development of new chemical entities (Zhang et al., 2008).
Propiedades
IUPAC Name |
7-fluoro-6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUAEMSZEIGQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427688 | |
| Record name | 7-Fluoro-6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-nitroquinazolin-4(3H)-one | |
CAS RN |
162012-69-3 | |
| Record name | 7-Fluoro-6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoro-6-nitroquinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




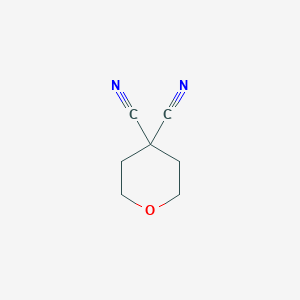
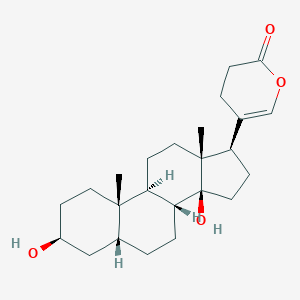
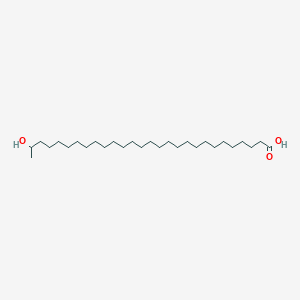
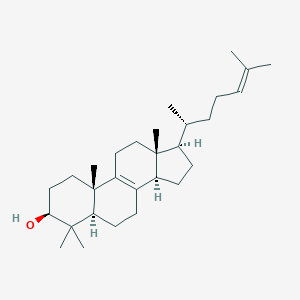
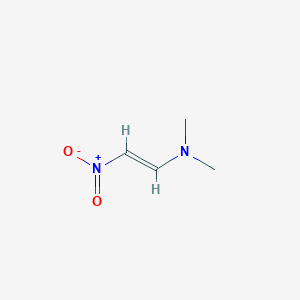


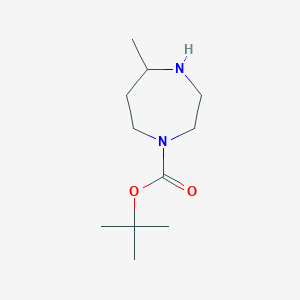
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
